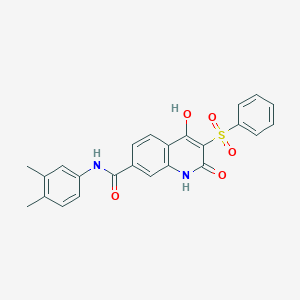
3-(2,5-Dimethoxyphenyl)-6-methoxy-4-methylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions starting from acetoacetic esters, as seen in the preparation of compounds like 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and 2H-1-benzopyran-2-ones . These methods could potentially be adapted for the synthesis of "3-(2,5-Dimethoxyphenyl)-6-methoxy-4-methylchromen-2-one" by altering the starting materials and reaction conditions to introduce the appropriate methoxy and methyl groups at the desired positions on the chromen-2-one core.
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(2,5-Dimethoxyphenyl)-6-methoxy-4-methylchromen-2-one" has been characterized using techniques such as X-ray crystallography, which provides insights into the conformation and crystal packing of these molecules . The presence of methoxy groups can influence the molecular conformation through steric effects and hydrogen bonding interactions.
Chemical Reactions Analysis
The chemical reactivity of chromen-2-one derivatives is influenced by the substituents on the aromatic rings and the lactone moiety. The methoxy groups can act as electron-donating substituents, affecting the electrophilic aromatic substitution reactions. Schiff base formation, as seen in the synthesis of pyrazolone derivatives, is another type of reaction that these compounds can undergo, which involves the condensation of an amine with a carbonyl compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-2-one derivatives are determined by their molecular structure. The presence of methoxy and methyl groups can affect properties such as solubility, melting point, and absorption spectra. The spectroscopic properties, including UV-vis, FT-IR, and NMR, provide valuable information about the electronic structure and functional groups present in these compounds . The crystallographic investigations give details about the density and unit cell parameters, which are essential for understanding the solid-state properties of these molecules .
Scientific Research Applications
Thermal Reactions in Lignin
The thermolysis of dimethoxyphenols, which are characteristic of lignins and similar to 3-(2,5-Dimethoxyphenyl)-6-methoxy-4-methylchromen-2-one, has been studied. These compounds demonstrate varied reactivity and undergo major reaction pathways such as cleavage of alkyl C—O bonds and ring methylation (Masuku).
Synthesis of Antitumor Agents
A method for synthesizing compounds similar to 3-(2,5-Dimethoxyphenyl)-6-methoxy-4-methylchromen-2-one, which are crucial in creating novel antitumor agents, has been developed. This involves the formation of cyclic alkenyl ether, an important framework of isochromene natural products (Mondal, Nogami, Asao, & Yamamoto).
Crystallographic Studies
The crystallographic study of compounds similar to 3-(2,5-Dimethoxyphenyl)-6-methoxy-4-methylchromen-2-one reveals their structural properties, which are essential in understanding their chemical behavior and potential applications in various fields such as materials science and pharmacology (Koh & Lee).
Enzymatic Reactions and Antioxidant Capacity
The enzymatic modification of dimethoxyphenols, related to 3-(2,5-Dimethoxyphenyl)-6-methoxy-4-methylchromen-2-one, has been explored for producing compounds with higher antioxidant capacity. This includes laccase-catalyzed oxidation to produce bioactive compounds with potential applications in health and nutrition (Adelakun, Kudanga, Green, Roes-Hill, Burton).
Photopolymerization Processes
Studies have investigated the use of compounds similar to 3-(2,5-Dimethoxyphenyl)-6-methoxy-4-methylchromen-2-one in photopolymerization processes. These compounds can act as photoinitiators, leading to the development of novel materials in the field of polymer science (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, Fouassier).
Safety and Hazards
Future Directions
The future directions for the study of “3-(2,5-Dimethoxyphenyl)-6-methoxy-4-methylchromen-2-one” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, chemistry, and materials science could be explored .
properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-6-methoxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-11-14-9-12(21-2)6-8-17(14)24-19(20)18(11)15-10-13(22-3)5-7-16(15)23-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKYFMMBEODQLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethoxyphenyl)-6-methoxy-4-methylchromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2506535.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2506538.png)
![1-[1-(2,4-Dichloro-5-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2506539.png)
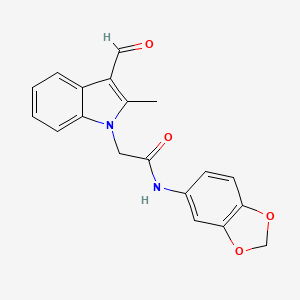
![N-[(1-Methylpyrazol-4-yl)-pyridin-3-ylmethyl]prop-2-enamide](/img/structure/B2506542.png)
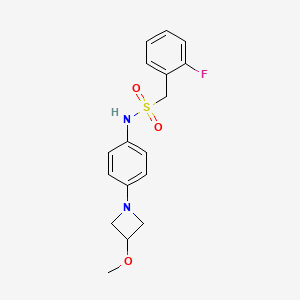
![2-(3,4-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2506545.png)
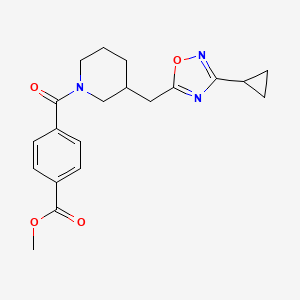
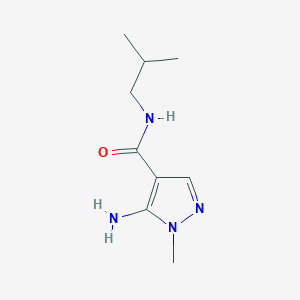
![4-ethoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2506550.png)
![3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506553.png)
![4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2506554.png)
